![molecular formula C23H31N3O2 B2466942 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049395-24-5](/img/structure/B2466942.png)
4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as IPPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. IPPB belongs to the class of benzamide derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Antiviral and Antifungal Applications
Antiviral Activity : A study detailed the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1). These compounds, through innovative synthetic routes, displayed viral reduction in a substantial range, indicating their potential as antiviral agents (Hebishy et al., 2020).
Antifungal Activity : Research into 4-(4-phenylpiperazine-1-yl)benzamidines highlighted their efficacy against Pneumocystis carinii, with certain derivatives exhibiting strong inhibitory effects. This study suggests the potential for benzamide derivatives in treating fungal infections (Laurent et al., 2010).
Antimicrobial and Enzyme Inhibition
Antimicrobial Activity : A series of 2,5-disubstituted benzoxazole derivatives demonstrated promising antimicrobial activities, particularly against P. aeruginosa. The study included quantum mechanical calculations and molecular docking studies to understand the compounds' interactions with bacterial enzymes, showcasing their potential as antimicrobial agents (Temiz-Arpaci et al., 2021).
Enzyme Inhibition : Novel N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in neurodegenerative diseases. The study found moderate inhibition, with some compounds performing better than existing drugs, indicating their potential in developing treatments for conditions like Alzheimer's disease (Krátký et al., 2020).
Molecular and Material Science
Synthesis of Novel Compounds : The development of well-defined aromatic polyamide-hydrazides with controlled molecular weight and low polydispersity was explored. This research provides insights into the synthesis of block copolymers containing aramide, contributing to advancements in material science and polymer chemistry (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that compounds with a similar structure have shown to interact with their targets, leading to significant antibacterial and antifungal activity . The interaction usually involves binding to the target, which inhibits its function and leads to the death of the pathogen .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in the pathogens, leading to their death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may lead to the death of the pathogens .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-19(2)28-22-11-9-20(10-12-22)23(27)24-13-6-14-25-15-17-26(18-16-25)21-7-4-3-5-8-21/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWJSAPKMGILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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